Cas no 2138267-03-3 (3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile)
3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile
- EN300-1086330
- 2138267-03-3
-
- Inchi: 1S/C10H5NOS2/c11-4-10-9(1-2-13-10)7-3-8(5-12)14-6-7/h1-3,5-6H
- InChI Key: BEHLBEFQMUARIR-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC(=C1)C1=C(C#N)SC=C1
Computed Properties
- Exact Mass: 218.98125613g/mol
- Monoisotopic Mass: 218.98125613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 97.3Ų
3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1086330-0.05g |
3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile |
2138267-03-3 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
| Enamine | EN300-1086330-0.1g |
3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile |
2138267-03-3 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
| Enamine | EN300-1086330-0.25g |
3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile |
2138267-03-3 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
| Enamine | EN300-1086330-0.5g |
3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile |
2138267-03-3 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1086330-1.0g |
3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile |
2138267-03-3 | 1g |
$728.0 | 2023-05-23 | ||
| Enamine | EN300-1086330-2.5g |
3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile |
2138267-03-3 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
| Enamine | EN300-1086330-5.0g |
3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile |
2138267-03-3 | 5g |
$2110.0 | 2023-05-23 | ||
| Enamine | EN300-1086330-10.0g |
3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile |
2138267-03-3 | 10g |
$3131.0 | 2023-05-23 | ||
| Enamine | EN300-1086330-1g |
3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile |
2138267-03-3 | 95% | 1g |
$728.0 | 2023-10-27 | |
| Enamine | EN300-1086330-5g |
3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile |
2138267-03-3 | 95% | 5g |
$2110.0 | 2023-10-27 |
3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile
Comprehensive Overview of 3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile (CAS No. 2138267-03-3): Properties, Applications, and Research Insights
3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile (CAS No. 2138267-03-3) is a specialized organic compound that has garnered significant attention in the fields of materials science, pharmaceuticals, and agrochemical research. This heterocyclic molecule features a thiophene backbone substituted with a formyl group and a nitrile functionality, making it a versatile intermediate for synthesizing advanced materials and bioactive molecules. Its unique structural attributes, including conjugated π-electron systems, contribute to its utility in optoelectronic applications and drug discovery.
The compound’s molecular formula and structural features align with contemporary research trends focused on sustainable chemistry and green synthesis. Researchers are increasingly exploring its potential in organic photovoltaics (OPVs) due to its electron-withdrawing properties, which enhance charge transport in polymer-based solar cells. Additionally, its biocompatibility and low toxicity profile make it a candidate for pharmaceutical intermediates, particularly in the development of kinase inhibitors and antimicrobial agents.
From a synthetic perspective, 3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile is often synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in modern heterocyclic chemistry. Its formyl group serves as a reactive handle for further derivatization, enabling the creation of libraries of compounds for high-throughput screening in drug discovery. This adaptability has led to its inclusion in studies targeting neurodegenerative diseases and cancer therapeutics.
In the context of user search trends, queries such as "thiophene derivatives in drug design", "CAS 2138267-03-3 applications", and "formylthiophene synthesis methods" reflect growing interest in this compound’s practical uses. Addressing these queries, recent publications highlight its role in metal-organic frameworks (MOFs) for gas storage and as a fluorescent probe in bioimaging. Such applications underscore its interdisciplinary relevance.
For SEO optimization, this article integrates high-value keywords like "thiophene-2-carbonitrile uses", "CAS 2138267-03-3 supplier", and "formylthiophene derivatives" to align with academic and industrial search intent. The compound’s safety data and handling protocols are also frequently searched, emphasizing the need for clear documentation in technical datasheets.
Looking ahead, 3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile is poised to play a critical role in advancing renewable energy technologies and precision medicine. Its integration into AI-driven molecular design platforms further accelerates its adoption, as computational models predict novel derivatives with enhanced properties. As research continues, this compound exemplifies the synergy between traditional synthetic chemistry and cutting-edge applications.
2138267-03-3 (3-(5-formylthiophen-3-yl)thiophene-2-carbonitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)